molecular formula C11H10O2 B13117193 6-Methylnaphthalene-1,4-diol

6-Methylnaphthalene-1,4-diol

Cat. No.: B13117193
M. Wt: 174.20 g/mol
InChI Key: DGOFJFWCOHWYQR-UHFFFAOYSA-N
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Description

6-Methylnaphthalene-1,4-diol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is characterized by the presence of a methyl group at the 6th position and hydroxyl groups at the 1st and 4th positions on the naphthalene ring. Naphthalene derivatives, including this compound, are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylnaphthalene-1,4-diol can be synthesized through several methods. One common approach involves the oxidation of 6-methylnaphthalene using suitable oxidizing agents. Another method includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene followed by hydrolysis to yield the desired diol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methylnaphthalene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methylnaphthalene-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylnaphthalene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the naphthalene ring allow it to participate in redox reactions, which can modulate cellular oxidative stress levels. This compound can also interact with enzymes and proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Methylnaphthalene-1,4-diol is unique due to the presence of both a methyl group and hydroxyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

6-methylnaphthalene-1,4-diol

InChI

InChI=1S/C11H10O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6,12-13H,1H3

InChI Key

DGOFJFWCOHWYQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=C1)O)O

Origin of Product

United States

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